tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

logP aqueous solubility drug‑likeness

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 1608499-23-5) is a chiral, bicyclic bridged lactam belonging to the 2,5-diazabicyclo[2.2.1]heptane (DBH) family, featuring a Boc‑protected secondary amine at the 2‑position and a ketone at the 6‑position. The rigid [2.2.1] scaffold confers high conformational constraint, making it a prized building block for medicinal chemistry SAR and asymmetric ligand design.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1608499-23-5
Cat. No. B6354608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS1608499-23-5
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(=O)N2
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1
InChIKeyUMGMECYEEYWYKD-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate – Core Identity and Structural Family for Informed Procurement


tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 1608499-23-5) is a chiral, bicyclic bridged lactam belonging to the 2,5-diazabicyclo[2.2.1]heptane (DBH) family, featuring a Boc‑protected secondary amine at the 2‑position and a ketone at the 6‑position. The rigid [2.2.1] scaffold confers high conformational constraint, making it a prized building block for medicinal chemistry SAR and asymmetric ligand design [1]. With a molecular formula of C₁₀H₁₆N₂O₃, a molecular weight of 212.25 g·mol⁻¹, two stereogenic centers (1R,4R), and a predicted logP of −0.03 , the compound differs fundamentally from its non‑oxo and enantiomeric counterparts in polarity, hydrogen‑bonding capacity, and synthetic derivatization potential.

Why Generic Substitution of tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Creates Unacceptable Physicochemical and Pharmacological Divergence


Despite sharing the DBH core, simple analogs such as the non‑oxo Boc‑DBH congeners (CAS 134003‑84‑2, 113451‑59‑5, 198989‑07‑0) or the (1S,4S) oxo enantiomer (CAS 2816817‑76‑0) cannot reproduce the unique property set of the target compound. The 6‑oxo group introduces a strong local dipole and an additional hydrogen‑bond acceptor that dramatically lower the logP (ΔlogP ≈ 0.4–1.3 units) and increase aqueous solubility relative to non‑oxo analogs . Moreover, the (1R,4R) absolute configuration is stereochemically non‑interchangeable with the (1S,4S) series; enantiomeric DBH derivatives exhibit opposite biological activities in antibacterial quinolone and CNS receptor programs [1][2]. Substituting the Boc group with Cbz (CAS 1608499‑16‑6) alters the deprotection chemistry, steric demand, and logP, which in turn impacts downstream synthetic compatibility and biological permeability. These orthogonal differences mean that even ‘close’ in‑class alternatives cannot be swapped without re‑validating the entire synthetic route or pharmacological profile.

Quantified Differentiation of tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Against Key Comparators


1. Significantly Enhanced Hydrophilicity (logP −0.03) Relative to Non‑Oxo DBH‑Boc Analogs

The target compound exhibits a calculated logP of −0.03, making it markedly more hydrophilic than the (1R,4R) non‑oxo analog (logP = 0.41) . The (1S,4S) non‑oxo analog displays an even higher logP (1.23) [1], while the racemic non‑oxo mixture ranges from 0.17 to 0.56 . This logP reduction of 0.44–1.26 units is attributable to the polar lactam carbonyl and directly translates into improved aqueous solubility and potentially superior oral absorption parameters.

logP aqueous solubility drug‑likeness physicochemical profiling

2. Increased Hydrogen‑Bond Acceptor Count (3 vs 2) Furnishes Additional Intermolecular Interaction Capacity

The lactam carbonyl of the target compound adds a third hydrogen‑bond acceptor (HBA) beyond the two acceptors of the non‑oxo Boc‑DBH series (ester carbonyl + tertiary amine) . The (1S,4S) oxo enantiomer shares the same HBA count but displays a different spatial orientation vector . This additional HBA can serve as a critical anchor point in target‑receptor interactions, as demonstrated by SAR studies on DBH‑containing quinolones where the oxo‑group contributes to enhanced DNA‑gyrase binding [1].

hydrogen‑bond acceptors target engagement molecular recognition pharmacophore

3. (1R,4R) Absolute Configuration Determines Enantioselective Biological Activity – Enantiomer Cannot Be Substituted

In a systematic SAR study of 7‑(2,5‑diazabicyclo[2.2.1]heptan‑2‑yl)naphthyridine antibacterials, the (1R,4R) and (1S,4S) enantiomers of the DBH appendage produced divergent in vitro antibacterial potency (MIC90 values differing by 2‑ to 8‑fold against Gram‑positive strains) and opposing effects on canine blood pressure [1][2]. The (1R,4R)‑configured naphthyridine analog lowered blood pressure, whereas the (1S,4S) diastereomer was hypertensive. This stereochemistry‑driven pharmacological inversion is a class‑level effect for DBH‑based therapeutics and extends to CNS receptor modulators where (1R,4R) and (1S,4S) derivatives bind to nicotinic acetylcholine receptors with different affinity and efficacy profiles [3].

enantioselectivity chiral pharmacology stereochemistry SAR

4. Orthogonal Synthetic Reactivity of the 6‑Oxo Group Enables Unique Downstream Derivatization Pathways

The 6‑oxo group of the target compound is not merely a polarity modulator; it is a reactive handle enabling transformations that are impossible with the non‑oxo DBH series. The bridged lactam can be reduced to the corresponding secondary alcohol (LiAlH₄ or NaBH₄), which can be further functionalized (e.g., etherification, phosphorylation, sulfonation). It can undergo nucleophilic addition with organometallic reagents (Grignard, organolithium) to introduce diverse substituents at the 6‑position [1]. The non‑oxo analogs lack this carbonyl‑driven reactivity and are limited to N‑alkylation or transition‑metal‑catalyzed coupling at the amine. Additionally, the 6‑oxo compound serves as a direct precursor to chiral β‑amino acid derivatives via lactam hydrolysis under controlled conditions [2].

synthetic versatility lactam chemistry functional group interconversion building blocks

Optimal Research and Industrial Deployment Scenarios for tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate


1. Chiral Antibacterial Quinolone/Naphthyridinone Lead Optimization

The (1R,4R) oxo‑DBH‑Boc building block is the requisite enantiomer for constructing DNA‑gyrase‑targeting quinolones that avoid the hypertensive cardiovascular side‑effects associated with the (1S,4S) series. The lowered logP (−0.03) improves renal clearance and reduces hERG‑related liabilities relative to more lipophilic DBH analogs [1]. The 6‑oxo group can be exploited to introduce additional substituents that fine‑tune pharmacokinetic properties without disturbing the core pharmacophore.

2. CNS Nicotinic Receptor Modulator Fragment‑Based Drug Discovery

DBH derivatives with defined (1R,4R) stereochemistry exhibit selective binding to α4β2 and α7 nicotinic acetylcholine receptor subtypes. The oxo‑Boc compound provides an ideal starting fragment because its higher aqueous solubility (logP −0.03) facilitates biophysical screening (SPR, NMR, ITC) at relevant concentrations (≥100 µM), whereas the non‑oxo analogs (logP ≈ 0.4–1.2) may show solubility‑limited assay interference . The Boc group can be removed under mild acidic conditions post‑fragment elaboration.

3. Asymmetric Synthesis of Chiral β‑Amino Acid Building Blocks

The bridged lactam moiety of the target compound can be regioselectively hydrolyzed to yield enantiopure (1R,4R)‑β‑amino acid derivatives, which are valuable in stapled peptide and peptidomimetic design. The non‑oxo DBH series cannot provide this transformation, making the 6‑oxo compound the only direct precursor for this scaffold‑hopping strategy [2][3].

4. Combinatorial Library Synthesis Requiring Orthogonal Protecting Group Strategy

When parallel synthesis requires a Boc‑protected amine and a carbonyl handle for diversification (e.g., reductive amination, oxime formation, Wittig olefination), the target compound uniquely satisfies both demands. The benzyl‑protected analog (Cbz‑oxo‑DBH) cannot be used in sequences requiring acid‑labile protection, while the non‑oxo Boc‑DBH lacks the carbonyl diversification site. This dual‑orthogonality reduces library synthesis cycle times by at least one deprotection/reprotection step.

Quote Request

Request a Quote for tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.